Urea, N,N'-dinitro-

Description

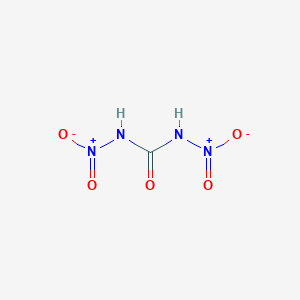

Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4O5/c6-1(2-4(7)8)3-5(9)10/h(H2,2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNECAQOEHMAUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N[N+](=O)[O-])N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446324 | |

| Record name | Urea, N,N'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176501-96-5 | |

| Record name | Urea, N,N'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N'-Dinitrourea: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

N,N'-dinitrourea (DNU), a powerful and sensitive energetic material, has garnered significant interest as a precursor for the synthesis of other high-energy compounds.[1] This technical guide provides an in-depth overview of the chemical properties of DNU, focusing on its synthesis, stability, decomposition, and reactivity. The information is presented to be a valuable resource for researchers and professionals working with energetic materials.

Physicochemical Properties

N,N'-dinitrourea is a white crystalline solid with a high density and a positive oxygen balance, making it a subject of interest in the field of energetic materials.[1] However, its practical application is limited by its sensitivity to friction and impact, as well as its low thermal stability.[1] It is also chemically labile, particularly in the presence of acids and water, which can lead to decomposition and even spontaneous ignition.[1][2] When purified and stored in a desiccator, it can be stable for several weeks.[1]

| Property | Value | Source |

| Molecular Formula | CH₂N₄O₅ | [3] |

| Molecular Weight | 150.05 g/mol | [3] |

| Density | 1.98 g/cm³ | [1][4] |

| Calculated Density (at 90 K) | 2.067 g/cm³ | [5] |

| Oxygen Balance | +21.33% | [1] |

| Calculated Heat of Formation (gas phase, ΔfH°298) | 24.88 kJ/mol | [5][6] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of N,N'-dinitrourea.

| Spectroscopic Data | Description | Source |

| Infrared (IR) Spectroscopy (KBr) | Characterized by a low-frequency stretching vibration (3200, 3180 cm⁻¹) of the N-H bond involved in hydrogen bonding. The C=O stretching vibration is observed at 1760 cm⁻¹, and the NO₂ group vibrations are seen at 1620–1600 cm⁻¹. | |

| Infrared (IR) Spectroscopy (Acetone solution) | High-frequency stretching vibrations for the C=O group (1780 cm⁻¹) and for the NO₂ group (1620–1610 cm⁻¹). | |

| UV Spectroscopy (Aqueous solution) | The dinitrourea anion exhibits absorption at 272–275 nm. | |

| Mass Spectrometry (Electron Impact) | Does not show a molecular ion peak (m/z 150) due to thermal instability. Major fragments observed at m/z 18 (H₂O), 28 (CO, N₂), 30 (NO), 44 (CO₂, N₂O), 46 (NO₂), and 62 (NH₂NO₂). | [1] |

Synthesis of N,N'-Dinitrourea

The primary method for synthesizing N,N'-dinitrourea is the nitration of urea. Several nitrating agents and conditions have been explored to optimize the yield and purity of the product.

Experimental Protocol: Nitration of Urea with Mixed Acid

A common and effective method for the synthesis of DNU involves the nitration of urea using a mixture of concentrated nitric acid and sulfuric acid (or oleum) at low temperatures.[1][2]

Materials:

-

Urea

-

Trifluoroacetic acid (for washing)[1]

-

Ice bath

Procedure:

-

A mixture of sulfuric acid (or oleum) and nitric acid is prepared and cooled to between -15°C and 0°C in an ice bath.[1][2]

-

Urea is added portion-wise to the stirred acid mixture, ensuring the temperature does not exceed 5°C.[1][2]

-

After the addition of urea is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5°C, during which a white precipitate of N,N'-dinitrourea forms.[1][2]

-

The precipitate is filtered off and washed multiple times with cold trifluoroacetic acid to remove residual acidic impurities.[1]

-

The purified N,N'-dinitrourea is then dried under vacuum.[1][2]

The yield of DNU can be as high as 83.2% under optimized conditions.[4][7]

Caption: Experimental workflow for the synthesis of N,N'-dinitrourea.

Thermal Decomposition

N,N'-dinitrourea is thermally unstable and its decomposition has been studied using various analytical techniques.

Thermal Analysis Data

| Analysis Method | Observation | Source |

| Thermogravimetric Analysis (TGA) | Weight loss begins between 80 and 90°C, with a significant mass loss occurring between 110 and 120°C. | [1] |

| Differential Scanning Calorimetry (DSC) | Shows an exothermic decomposition that correlates with the mass loss observed in TGA. | [1] |

| Ignition Test (Wood's metal bath) | Ignition temperature was found to be between 91°C and 93°C. | [1] |

The thermal decomposition mechanism is complex. Experimental and theoretical studies suggest that the initial step is the homolytic cleavage of the N-N bond.[8] The decomposition is nearly complete before 100°C and results in the formation of various gaseous products including N₂O, NO₂, CON, and CONH.[8] The presence of water can also lead to the formation of nitramide (NH₂NO₂) and carbon dioxide.[1]

Caption: Proposed thermal decomposition pathway of N,N'-dinitrourea.

Chemical Reactivity

N,N'-dinitrourea exhibits reactivity characteristic of nitramines and is susceptible to nucleophilic attack and reactions with bases.

-

Reaction with Bases: DNU reacts with bases to form the corresponding acidic or neutral salts.[4]

-

Reaction with Hydrazine: It reacts with hydrazine to yield 4-nitrosemicarbazide.[4]

-

Reaction with Hydroxylamine: The reaction with hydroxylamine leads to the formation of N-hydroxy-N'-nitrourea.[4]

-

Reaction with Formaldehyde: Depending on the reaction conditions, it reacts with formaldehyde to form various hydroxymethyl derivatives of N-nitroamines.[4]

-

Hydrolysis: In the presence of water, especially with traces of acid, DNU undergoes hydrolysis to produce nitramide and carbon dioxide.[1][2] This reaction is a convenient method for the synthesis of nitramide.[4]

Sensitivity

A critical aspect of the chemical properties of N,N'-dinitrourea is its high sensitivity to external stimuli, which is a significant consideration for its handling and application.

| Sensitivity Test | Result | Source |

| BAM Impact Sensitivity (2 kg drop weight) | 5 J | [1] |

| BAM Friction Sensitivity | 5 N | [1] |

These values indicate that N,N'-dinitrourea is a very sensitive material and must be handled with extreme caution using appropriate safety measures.[1]

Conclusion

N,N'-dinitrourea is a high-energy material with interesting chemical properties, but its high sensitivity and thermal instability currently limit its direct applications. However, its role as a precursor in the synthesis of more stable and powerful energetic materials remains an active area of research. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe handling and for the development of new synthetic methodologies in the field of energetic materials.

References

- 1. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]

- 2. Sciencemadness Discussion Board - Dinitrourea - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. N,N'-Dinitrourea | 176501-96-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The unimolecular thermal decomposition mechanism of syn, anti-N,N'-Dinitrourea (DNU) - Beijing Institute of Technology [pure.bit.edu.cn:443]

N,N'-Dinitrourea: A Comprehensive Technical Guide to its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dinitrourea (DNU), a powerful energetic material and a key precursor in the synthesis of other high-energy compounds, possesses a unique molecular architecture that dictates its reactivity and stability. This technical guide provides an in-depth analysis of the molecular structure and chemical bonding of N,N'-dinitrourea. It consolidates crystallographic and computational data to offer a comprehensive understanding of its structural parameters. Detailed experimental and computational methodologies are presented to aid in the replication and further investigation of this molecule.

Introduction

N,N'-dinitrourea, with the chemical formula CH₂N₄O₅, is a nitrated derivative of urea.[1][2] Its significance stems from its high density, positive oxygen balance, and its role as a synthetic intermediate for other energetic materials like nitramide.[3][4] Despite its simple formula, the presence of two nitro groups attached to the urea backbone leads to a complex electronic and steric environment, making its structural analysis a subject of considerable interest. This guide will delve into the precise geometric arrangement of its atoms and the nature of the chemical bonds that govern its properties.

Molecular Structure

The molecular structure of N,N'-dinitrourea has been elucidated through single-crystal X-ray diffraction and computational modeling. These studies reveal a non-planar molecule with specific bond lengths, bond angles, and torsional angles that are critical to its stability and chemical behavior.

Crystallographic Data

Single-crystal X-ray diffraction studies have determined that N,N'-dinitrourea crystallizes in the orthorhombic space group Fdd2.[5][6][7] The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a | 12.0015(9) Å |

| b | 17.6425(13) Å |

| c | 4.5555(4) Å |

| V | 964.57 ų |

| Z | 8 |

| Temperature | 90 K |

| Calculated Density (Dc) | 2.067 g/cm³ |

| (Data sourced from X-ray single-crystal diffraction studies)[5][6][7] |

Molecular Geometry and Bonding

Computational studies, particularly those employing Density Functional Theory (DFT) with the B3LYP functional and 6-31+G(d,p) basis set, have provided insights into the stable geometric configuration of the DNU molecule.[6] These calculations indicate the existence of two stable conformers with an energy difference of 12.621 kJ·mol⁻¹.[6] An X-ray diffraction study of the potassium and dipotassium salts of dinitrourea showed a trend towards equalization of the C-N⁻-NO₂ bond lengths compared to the C-NH-NO₂ fragments, which is consistent with quantum-chemical calculations.[8]

Specific bond lengths and angles are best obtained from the detailed crystallographic information files (CIFs) associated with the published crystal structures. These files provide the most accurate and comprehensive geometric data.

Synthesis of N,N'-Dinitrourea

The primary route for the synthesis of N,N'-dinitrourea is the nitration of urea using various nitrating agents.[6] A common and effective method involves the use of a mixture of concentrated nitric acid and oleum or sulfuric acid at low temperatures.[3][4]

Experimental and Computational Protocols

Synthesis and Isolation

A typical synthesis protocol for N,N'-dinitrourea involves the direct nitration of urea.

Protocol: Nitration of Urea with Mixed Acids [3][4]

-

Preparation of Nitrating Mixture: Equal portions of 98% nitric acid and 20% oleum are carefully mixed and cooled.[3] Alternatively, a 50:50 mixture of 95% sulfuric acid and 100% nitric acid can be used.[4]

-

Reaction: Urea is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., -15°C to 5°C).[6]

-

Reaction Time: The reaction mixture is stirred for a specific duration, for instance, 30 minutes at 5°C.[3]

-

Isolation: The resulting N,N'-dinitrourea precipitates out of the solution. The precipitate is then isolated by filtration.

-

Purification: To remove acidic impurities, which can cause instability, the product is washed multiple times with a suitable solvent like trifluoroacetic acid.[4] The purified product is then dried and stored in a desiccator.

X-ray Crystallography

The determination of the crystal structure of N,N'-dinitrourea is performed using single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of N,N'-dinitrourea suitable for diffraction are grown, often by slow evaporation from a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations.[5][7] X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.

Computational Modeling

Computational chemistry provides valuable insights into the molecular properties of N,N'-dinitrourea.

Protocol: Density Functional Theory (DFT) Calculations [6]

-

Model Building: The initial molecular structure of N,N'-dinitrourea is built using molecular modeling software.

-

Method Selection: A suitable theoretical method and basis set are chosen. For N,N'-dinitrourea, the B3LYP functional with the 6-31+G(d,p) basis set has been shown to be effective.[6]

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation(s).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electronic properties, are calculated from the optimized geometry.

Spectroscopic and Thermal Properties

The structure and bonding of N,N'-dinitrourea are further corroborated by various spectroscopic techniques and thermal analysis.

Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR (DMSO-d₆) | δ = 8.05 ppm (s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ = 149.2 ppm |

| ¹⁴N NMR (DMSO-d₆) | δ = 223.0 ppm (N-NO₂), 352.4 ppm (N-NO₂) |

| Mass Spec. (EI) | m/z: 150 [M⁺], 107, 89, 62, 46 (100%) |

| (Data sourced from various spectroscopic analyses)[3] |

Thermal Decomposition

Thermal analysis shows that N,N'-dinitrourea has limited thermal stability and can decompose spontaneously.[9] The initial step in the thermal decomposition of the imidazolium salt of DNU has been identified as the cleavage of the N-N bond in the anion.[9] The decomposition of N,N'-dinitrourea can be autocatalytic in the presence of trace amounts of water, leading to the formation of nitramide (NH₂NO₂) and CO₂, with the nitramide further decomposing to N₂O and H₂O.[4]

Conclusion

The molecular structure and bonding of N,N'-dinitrourea have been well-characterized through a combination of experimental techniques and computational studies. Its orthorhombic crystal structure and non-planar molecular geometry are key determinants of its properties as an energetic material. The synthesis, primarily through the nitration of urea, requires careful control of reaction conditions to ensure the isolation of a pure and stable product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with or developing materials based on the N,N'-dinitrourea scaffold. Further research into its solid-state polymorphism and the detailed kinetics of its decomposition will continue to be of high interest in the field of energetic materials.

References

- 1. N,N'-Dinitrourea | 176501-96-5 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]

- 5. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"Thermal decomposition mechanism of N,N'-dinitrourea"

An In-depth Technical Guide on the Thermal Decomposition Mechanism of N,N'-dinitrourea

For Researchers, Scientists, and Drug Development Professionals

N,N'-dinitrourea (DNU) is a highly energetic material with potential applications as a precursor in the synthesis of other energetic compounds. A thorough understanding of its thermal decomposition mechanism is crucial for ensuring its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of DNU, consolidating findings from various experimental and computational studies. It details the proposed decomposition pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the decomposition processes.

Introduction

N,N'-dinitrourea, a powerful and sensitive explosive, has garnered significant interest due to its high density and positive oxygen balance.[1] However, its low thermal stability necessitates a detailed investigation into its decomposition behavior.[2] Studies have shown that the thermal decomposition of DNU is a complex process involving the initial cleavage of the N-NO2 bond, leading to a cascade of subsequent reactions that produce a variety of gaseous products.[3] The decomposition process is reported to be nearly complete at temperatures below 100°C.[3] This guide synthesizes the current understanding of the DNU thermal decomposition mechanism, providing a valuable resource for professionals working with this and other energetic materials.

Quantitative Decomposition Data

The thermal decomposition of N,N'-dinitrourea has been characterized by several key quantitative parameters obtained through various analytical techniques. These values are essential for modeling the decomposition behavior and assessing the thermal stability of DNU.

Table 1: Thermal Properties and Decomposition Kinetics

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 78 kJ/mol | Ignition Test in Wood's Metal Bath | [1] |

| 104 kJ/mol | Differential Scanning Calorimetry (DSC) | [1] | |

| Ignition Temperature | 91 - 93 °C | Ignition Test in Wood's Metal Bath | [1] |

| Decomposition Onset (TGA) | 80 - 90 °C | Thermogravimetric Analysis (TGA) | [1] |

| Rapid Mass Loss (TGA) | 110 - 120 °C | Thermogravimetric Analysis (TGA) | [1] |

| Heat of Formation (ΔfH°298, gas phase) | 24.88 kJ/mol | G3MP2 method (calculated) | [4] |

Table 2: Physical and Structural Properties

| Parameter | Value | Method | Reference |

| Density | 1.98 g/cm³ | Gas Pycnometry | [1] |

| 2.067 g/cm³ | X-ray Single-Crystal Diffraction | [4] | |

| Crystal System | Orthorhombic | X-ray Single-Crystal Diffraction | [4] |

| Space Group | Fdd2 | X-ray Single-Crystal Diffraction | [4] |

Table 3: Mass Spectrometry Fragmentation Data (70 eV)

| m/z | Possible Assignment | Reference |

| 18 | H₂O | [1] |

| 28 | CO, N₂ | [1] |

| 30 | NO | [1] |

| 44 | CO₂, N₂O | [1] |

| 46 | NO₂ | [1] |

| 62 | NH₂NO₂ | [1] |

Thermal Decomposition Pathways

The thermal decomposition of N,N'-dinitrourea is understood to proceed through a multi-step radical mechanism. The initial and most critical step is the homolytic cleavage of the N-N bond.

Primary Decomposition Pathway

The primary pathway involves the initial homolysis of one of the N-NO₂ bonds, which is considered the rate-determining step. This is followed by a series of radical reactions, rearrangements, and further fragmentation. Theoretical calculations have confirmed that the N-N bonds are the first to break as the temperature increases.[3]

Caption: Primary thermal decomposition pathway of N,N'-dinitrourea.

Autocatalytic Decomposition Pathway

In the presence of water, an autocatalytic decomposition pathway has been proposed. This pathway involves the hydrolysis of DNU to form nitramide and carbon dioxide. The nitramide subsequently decomposes, and the water produced can further catalyze the decomposition of remaining DNU.[1]

Caption: Autocatalytic decomposition pathway of N,N'-dinitrourea in the presence of water.

Experimental Protocols

The characterization of the thermal decomposition of N,N'-dinitrourea has been accomplished through a suite of analytical techniques. The following sections detail the methodologies employed in key experimental studies.

Thermogravimetric Analysis (TGA)

-

Instrument: Mettler TGA 850 or equivalent.

-

Sample Preparation: A small sample of N,N'-dinitrourea is placed into an alumina cup.

-

Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of approximately 80 ml/min.[1]

-

Heating Program: A linear heating rate of 10 °C/min is applied.[1]

-

Calibration: The instrument is calibrated according to the manufacturer's recommendations prior to analysis.[1]

-

Data Acquired: Mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed sample is hermetically sealed in an aluminum pan with a pierced lid.[1]

-

Heating Program: Various heating rates are used to determine the activation energy. For general thermal profiles, a heating rate of 10 °C/min is common.[1]

-

Analysis: The activation energy (Ea) can be calculated using the Kissinger method by plotting the natural logarithm of the heating rate divided by the peak temperature squared (ln(β/T²)) versus the reciprocal of the peak temperature (1000/T).[1]

-

Data Acquired: Heat flow as a function of temperature, providing information on exothermic and endothermic transitions.

Ignition Test (Wood's Metal Bath)

-

Apparatus: A Wood's metal bath capable of maintaining a constant and uniform temperature.

-

Procedure: A test tube containing a small sample (24±28 mg) of N,N'-dinitrourea is immersed into the preheated Wood's metal bath.[1] The time to ignition is measured with a chronometer.

-

Temperature Range: Measurements are typically started just below the suspected ignition temperature determined by DSC and increased in increments of approximately 5 °C.[1]

-

Data Analysis: The activation energy for ignition is determined by plotting the natural logarithm of the ignition time versus the reciprocal of the absolute temperature, based on the Arrhenius equation.[1]

Mass Spectrometry (MS)

-

Ionization Method: Electron Impact (EI) at 70 eV is typically used for fragmentation analysis.[1]

-

Sample Introduction: The sample can be introduced via a direct insertion probe, and the temperature is ramped to induce thermal decomposition.

-

Data Acquired: Mass-to-charge ratio (m/z) of the resulting fragments, which helps in the identification of decomposition products.

In-situ Pyrolysis Fourier Transform Infrared Spectroscopy (FTIR)

-

Methodology: This technique allows for the real-time analysis of gaseous products evolved during thermal decomposition. The sample is heated in a pyrolysis cell that is integrated into the beam path of an FTIR spectrometer.

-

Data Acquired: Infrared spectra of the evolved gases are recorded as a function of temperature, enabling the identification of functional groups and specific molecules.

Experimental and Analytical Workflow

The comprehensive analysis of the thermal decomposition of N,N'-dinitrourea involves a multi-faceted approach, combining several analytical techniques to obtain a complete picture of the process.

References

Spectroscopic Analysis of N,N'-Dinitrourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-dinitrourea, a high-energy material of significant interest. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-dinitrourea. The following sections detail the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR data.

¹H and ¹³C NMR Data

The ¹H NMR spectrum of N,N'-dinitrourea is characterized by a single peak, indicative of the two equivalent protons. The ¹³C NMR spectrum shows a single resonance corresponding to the carbonyl carbon.

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ¹H | 8.05 (s, 2H) | DMSO-d₆ |

| ¹³C | 149.2 | DMSO-d₆ |

| s = singlet |

¹⁵N NMR Data

| Nitrogen Atom | **Estimated Chemical Shift (δ) in ppm (referenced to CH₃NO₂) ** |

| Amide Nitrogen (-NH-) | 155 to 200 |

| Nitro Group (-NO₂) | 340 to 360 |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-200 or a Bruker Avance series (400 MHz or higher), is suitable for the analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of N,N'-dinitrourea in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

¹⁵N NMR Acquisition (Theoretical Protocol):

-

Pulse Sequence: Proton-decoupled single-pulse sequence or a more sensitive technique like INEPT or DEPT.

-

Number of Scans: A significantly high number of scans (several thousand) would be required due to the low natural abundance and low gyromagnetic ratio of ¹⁵N. Isotopic labeling would be beneficial.

-

Relaxation Delay: 5-10 seconds.

-

Spectral Width: A wide spectral window covering the expected ranges for both nitrogen environments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in N,N'-dinitrourea. The key vibrational frequencies are summarized below.

| **Wavenumber (cm⁻¹) ** | Assignment |

| 1684 | C=O stretch |

| 1544 | Asymmetric NO₂ stretch |

| 1419 | Symmetric NO₂ stretch |

| 1224 | N-N stretch |

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker IFS 55, is used for analysis.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of N,N'-dinitrourea with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron impact mass spectrometry of N,N'-dinitrourea is challenging due to its thermal instability. The molecular ion peak at m/z 150 is often not observed.[2] The fragmentation pattern provides valuable information about the molecule's structure and stability.

| m/z | Possible Assignment |

| 62 | NH₂NO₂ |

| 46 | NO₂ |

| 44 | CO₂, N₂O |

| 43 | HNCO |

| 42 | NCO |

| 30 | NO |

| 28 | N₂, CO |

Experimental Protocol for Mass Spectrometry

Instrumentation: A double-focusing magnetic sector mass spectrometer, such as a JEOL 300D, or a gas chromatograph-mass spectrometer (GC-MS) with a direct insertion probe is suitable.

Sample Introduction:

-

Due to the thermal lability of N,N'-dinitrourea, a direct solid sample inlet or a cooled inlet system is recommended to minimize thermal decomposition before ionization.

Ionization:

-

Method: Electron Impact (EI).

-

Electron Energy: Spectra are typically acquired at both 70 eV and a lower energy, such as 20 eV, to control the extent of fragmentation.

Data Acquisition:

-

Mass Range: Scan from m/z 10 to 200.

-

Heating Rate: If a heated probe is used, a slow and controlled heating rate should be applied to observe the evolution of fragments as a function of temperature.

Visualizations

Spectroscopic Analysis Workflow

References

Crystal Structure Determination of N,N'-Dinitrourea: A Technical Guide

Introduction

N,N'-dinitrourea (DNU) is a highly energetic material that has garnered interest within the scientific community, particularly in the field of energetic materials research. Its molecular structure, featuring two nitro groups attached to a urea backbone, contributes to its high density and positive oxygen balance.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its stability, performance, and safety characteristics. This technical guide provides an in-depth overview of the synthesis and crystal structure determination of N,N'-dinitrourea, tailored for researchers, scientists, and professionals in drug development who may encounter energetic compounds in their work.

Synthesis of N,N'-Dinitrourea

The synthesis of N,N'-dinitrourea has been approached through various nitration methods.[2][3] One effective and well-documented protocol involves the nitration of urea using a mixture of nitric and sulfuric acids at low temperatures.[1]

Experimental Protocol: Synthesis of N,N'-Dinitrourea

Materials:

-

Urea

-

100% Nitric acid

-

95% Sulfuric acid

-

Ice bath

-

Beaker

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Desiccator

Procedure:

-

Prepare a 50:50 (v/v) mixture of 100% nitric acid and 95% sulfuric acid.

-

Cool the acid mixture in an ice bath to a temperature between -15°C and 5°C.[3]

-

Slowly add urea to the cooled acid mixture while stirring continuously. Maintain the low temperature throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture for approximately 50 minutes.[3]

-

The N,N'-dinitrourea product will precipitate out of the solution.

-

Filter the precipitate using a Büchner funnel and wash with cold, distilled water.

-

Dry the collected crystals under vacuum in a desiccator. Due to its instability in the presence of moisture, proper drying and storage are crucial.

References

In-Depth Technical Guide: Calculated Heat of Formation for N,N'-Dinitrourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calculated heat of formation for N,N'-dinitrourea, a molecule of significant interest in the field of energetic materials. This document outlines key computational data, details relevant experimental protocols, and presents visualizations of the synthetic pathway.

Executive Summary

N,N'-dinitrourea, also known as 1,3-dinitrourea or DNU, is a high-nitrogen energetic material. Its heat of formation is a critical parameter for predicting its performance and stability. This guide summarizes the theoretically calculated heat of formation values and provides detailed methodologies for its synthesis and characterization, aiming to support further research and development in this area.

Calculated Heat of Formation

The heat of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For energetic materials, a higher positive heat of formation often correlates with higher energy content.

Computational Data

Various quantum chemical methods have been employed to calculate the heat of formation of N,N'-dinitrourea. These theoretical approaches provide valuable insights where experimental determination can be challenging or hazardous. The following table summarizes a key calculated value for the gas-phase heat of formation.

| Computational Method | Basis Set | Calculated Heat of Formation (Gas Phase, 298.15 K) | Reference |

| G3MP2 (Isodesmic Reaction) | - | 24.88 kJ mol⁻¹ | [1][2] |

| B3LYP | 6-31+G(d,p) | Thermodynamic properties derived from vibrational analysis | [3] |

Note: While a study mentions the use of the B3LYP/6-31+G(d,p) method to determine the stable geometric configuration and derive thermodynamic properties of N,N'-dinitrourea, a specific value for the heat of formation was not explicitly stated in the available literature[3]. Further investigation of the full study may provide this data point.

Experimental Protocols

The synthesis and experimental determination of the heat of formation of energetic materials like N,N'-dinitrourea require precise and carefully executed protocols.

Synthesis of N,N'-Dinitrourea

The primary method for synthesizing N,N'-dinitrourea is the nitration of urea. Several variations of this procedure exist, with the following being a representative protocol.

Materials:

-

Urea

-

100% Nitric Acid

-

20% Oleum (or concentrated Sulfuric Acid)

-

Trifluoroacetic Acid (for washing)

-

Ice bath

Procedure:

-

A mixture of 100% nitric acid and 20% oleum (or concentrated sulfuric acid) is prepared and cooled to a temperature between -15°C and 0°C in an ice-salt bath.

-

Urea is added portion-wise to the stirred acid mixture, ensuring the reaction temperature does not exceed 5°C. The reaction is highly exothermic and requires careful temperature control.

-

After the complete addition of urea, the reaction mixture is stirred for an additional 30-60 minutes at a controlled temperature (typically 0-5°C).

-

The precipitated N,N'-dinitrourea is then isolated by filtration.

-

The crude product is washed with a cold, non-reactive solvent such as trifluoroacetic acid to remove residual acids.

-

The final product is dried under vacuum to yield pure N,N'-dinitrourea.

Safety Precautions:

-

This synthesis involves highly corrosive and reactive acids. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

The reaction must be conducted in a well-ventilated fume hood.

-

Strict temperature control is crucial to prevent runaway reactions and the formation of unstable byproducts.

-

N,N'-dinitrourea is an energetic material and should be handled with care, avoiding friction, impact, and sources of ignition.

Experimental Determination of Heat of Formation by Bomb Calorimetry

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Fuse wire (e.g., nichrome)

-

Crucible

-

Press for pelletizing samples

-

High-pressure oxygen source

-

Titration equipment for nitric acid correction

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid.

-

Sample Preparation: A precise mass of N,N'-dinitrourea is pressed into a pellet and placed in the crucible. A known length of fuse wire is attached to the electrodes, with a portion in contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being filled with high-pressure oxygen (typically 25-30 atm).

-

Combustion: The bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The temperature of the water is monitored until a steady rate of change is observed. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The washings are collected and titrated with a standard base solution to determine the amount of nitric acid formed from the combustion of the nitrogen-containing sample.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Visualizations

Synthesis Workflow for N,N'-Dinitrourea

The following diagram illustrates the key steps in the synthesis of N,N'-dinitrourea.

Caption: Workflow for the synthesis of N,N'-dinitrourea.

Conclusion

This technical guide has summarized the available data on the calculated heat of formation of N,N'-dinitrourea, with a key value of 24.88 kJ mol⁻¹ for the gas phase determined by the G3MP2 method. Detailed protocols for its synthesis via urea nitration and a general procedure for the experimental determination of its heat of formation using bomb calorimetry have been provided. The included workflow diagram visually outlines the synthetic process. Further research to obtain a wider range of calculated values from different computational methods and a specific, validated experimental protocol for the bomb calorimetry of N,N'-dinitrourea would be beneficial for a more complete understanding of this energetic material.

References

An In-depth Technical Guide to the Energetic Properties of N,N'-Dinitrourea (DNU)

Introduction

N,N'-Dinitrourea (O₂NNHCONHNO₂), commonly known as DNU, is a high-energy material characterized by its high density, positive oxygen balance, and significant potential as a precursor in the synthesis of other advanced energetic compounds.[1][2] Despite its simple structure, comprehensive details on its synthesis and properties have only emerged relatively recently.[2] DNU is of considerable interest to the energetic materials community, not as a standalone explosive due to its inherent instabilities, but as a critical intermediate for producing materials like nitramide and 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (keto-RDX).[1][2] This document provides a detailed technical overview of the synthesis, energetic properties, thermal behavior, and experimental characterization of dinitrourea, tailored for researchers and scientists in the field.

Synthesis and Isolation

The primary method for synthesizing dinitrourea is the direct nitration of urea using a mixed acid system at low temperatures.[1][2] The yield and stability of the final product are highly dependent on the precise control of reaction conditions, including reagent concentration, temperature, and reaction time.[3]

Experimental Protocol: Synthesis of N,N'-Dinitrourea

The following protocol is a representative method for the synthesis of DNU:

-

Preparation of Nitrating Mixture: A mixture of 95% sulfuric acid (20.0 g, 0.19 mol) and 100% nitric acid (20.0 g, 0.32 mol) is prepared and cooled to 0°C in an ice bath.[1] An alternative optimal mixture involves 100% HNO₃ and 20% oleum in a 0.6/1 volume ratio.[3]

-

Nitration of Urea: Urea (3.0 g, 0.05 mol) is added portion-wise to the stirred, cooled nitrating mixture over a period of approximately 30 minutes.[1] The reaction temperature must be carefully maintained below 5°C to prevent decomposition.[1] In the oleum-based method, a two-stage temperature profile is used: -15°C for the first stage, followed by 5°C for the second, with a total reaction time of 50 minutes.[3]

-

Isolation: The resulting dinitrourea precipitates from the reaction mixture. The product is then isolated by filtration.[2]

-

Handling: Due to its instability, freshly synthesized dinitrourea must be handled with extreme caution. It is sensitive to acids and moisture, which can catalyze its decomposition, potentially leading to spontaneous ignition at room temperature.[1][2]

References

N,N'-Dinitrourea: A Comprehensive Technical Guide on Stability and Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and sensitivity data for N,N'-dinitrourea (DNU), a high-energy material with potential applications as a precursor in the synthesis of other energetic compounds.[1][2] Due to its inherent instability, a thorough understanding of its characteristics is crucial for safe handling and use in research and development.

Core Properties

N,N'-dinitrourea is a powerful explosive notable for its high density and positive oxygen balance.[3] However, these energetic properties are coupled with significant sensitivity to external stimuli and limited thermal stability, which currently restrict its direct application as an energetic material.[2][3] It is primarily considered a valuable intermediate for the synthesis of more stable energetic materials, such as keto-RDX (2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane).[3]

Quantitative Stability and Sensitivity Data

The following tables summarize the key quantitative data available for the stability and sensitivity of N,N'-dinitrourea. For comparative purposes, data for the well-known explosive RDX is also included where available.

| Property | Value | Notes |

| Physical State | White crystalline solid | |

| Density | 1.98 g/cm³ | Determined by helium pycnometry.[3] |

| Oxygen Balance | +21.33 % | This high positive oxygen balance makes it an interesting energetic material.[3] |

| Calculated Heat of Formation (Gas Phase) | 24.88 kJ mol⁻¹ | Calculated using the G3MP2 method based on isodesmic reactions.[4] |

| Sensitivity Parameter | N,N'-Dinitrourea | RDX | Test Method |

| Impact Energy (J) | 5 | 7 | BAM Impact Test (50% probability)[3] |

| Friction Load (N) | 76 | 120 | BAM Friction Test (50% probability)[3] |

| Thermal Stability Parameter | Value | Test Method |

| Ignition Temperature | 91 - 93 °C | Wood's metal bath ignition test.[3] |

| Decomposition Onset (DSC) | ~100 °C | Differential Scanning Calorimetry, with nearly complete decomposition before this temperature.[5] |

| Activation Energy (Ignition) | 78 kJ/mol | Calculated from ignition time vs. reciprocal temperature (Arrhenius plot) between 93 °C and 131 °C.[3] |

Experimental Protocols

A detailed understanding of the methodologies used to obtain the above data is essential for interpretation and replication.

Synthesis of N,N'-Dinitrourea

N,N'-dinitrourea is synthesized via the nitration of urea in a mixture of nitric and sulfuric acids at low temperatures.[3][6]

Procedure:

-

A mixture of 95% sulfuric acid and 100% nitric acid is prepared and cooled to 0 °C.

-

Urea is slowly added to the cooled acid mixture over a period of approximately 30 minutes.

-

Crucially, the reaction temperature must be maintained below 5 °C throughout the addition of urea.

-

The reaction mixture is then poured onto crushed ice, causing the N,N'-dinitrourea product to precipitate.

-

The precipitate is collected by filtration, washed with cold water, and subsequently dried.

Caution: N,N'-dinitrourea is a powerful and sensitive explosive. All standard safety procedures for handling energetic materials must be strictly followed.[3]

Sensitivity Testing

The impact and friction sensitivity of N,N'-dinitrourea were determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) standard methods, with some modifications.

-

Impact Sensitivity: A 2 kg drop weight was utilized. The testing was conducted using an up-and-down method on both sides of the 50% probability level to determine the energy at which there is a 50% chance of detonation.[3]

-

Friction Sensitivity: Similar to the impact test, an up-and-down method was employed to find the friction load at which there is a 50% probability of detonation.[3]

Thermal Stability Analysis

-

Ignition Temperature: The ignition temperature was determined using a Wood's metal bath. This test involves heating the sample in a controlled manner and observing the temperature at which ignition occurs.[3]

-

Differential Scanning Calorimetry (DSC): DSC analysis was used to study the thermal decomposition behavior of N,N'-dinitrourea. The sample is heated at a constant rate, and the heat flow to or from the sample is measured, revealing exothermic decomposition events.[5][7]

-

In-situ Pyrolytic Fourier Transform Infrared Spectroscopy (FTIR): This technique was used to identify the gaseous products of thermal decomposition, showing that the nitryl group is the first to break, leading to the formation of N₂O and NO₂.[5]

Logical Relationships in Material Characterization

The following diagram illustrates the logical flow of characterizing a new energetic material like N,N'-dinitrourea, from synthesis to a comprehensive assessment of its properties.

Summary and Outlook

N,N'-dinitrourea is a highly energetic molecule with a favorable oxygen balance and high density. However, its practical application is hindered by its high sensitivity to impact and friction, as well as its low thermal stability. While it was found to be stable for several weeks in a desiccator, its chemical lability and tendency to decompose, potentially through an autocatalytic process initiated by traces of water, require careful handling.[3] The primary value of N,N'-dinitrourea lies in its role as a precursor for synthesizing more stable and powerful energetic materials. Further research into the stabilization of N,N'-dinitrourea or its derivatives could open new avenues for its application.

References

- 1. researchgate.net [researchgate.net]

- 2. preterhuman.net [preterhuman.net]

- 3. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]

- 4. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Properties of Dinitrourea (DNU) and its Salts (1998) | M. Syczewski | 13 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

Theoretical Foundations and Computational Modeling of N,N'-dinitrourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dinitrourea (DNU), a powerful and sensitive energetic material, has garnered significant interest for its potential applications and as a precursor for the synthesis of other high-energy compounds. A comprehensive understanding of its molecular structure, stability, and performance characteristics is paramount for its safe handling and effective utilization. This technical guide provides an in-depth exploration of the theoretical studies and computational modeling of DNU, offering a valuable resource for researchers in the fields of energetic materials and computational chemistry. This document details the experimental protocols for the synthesis and characterization of DNU, presents key quantitative data in structured tables for comparative analysis, and visualizes critical workflows and molecular relationships using Graphviz diagrams.

Introduction

N,N'-dinitrourea, also known as 1,3-dinitrourea, is a secondary explosive characterized by its high density and positive oxygen balance.[1] Its molecular structure, consisting of a urea backbone with two nitro groups, contributes to its high energy content. However, DNU is also known for its sensitivity to friction and impact, as well as its relatively low thermal stability, which necessitates careful handling and detailed investigation into its properties.[1]

Theoretical and computational chemistry provides a powerful avenue for investigating the fundamental properties of energetic materials like DNU at the molecular level. Methods such as Density Functional Theory (DFT) and Gaussian-n theories (e.g., G3MP2) enable the calculation of a wide range of properties, including molecular geometry, vibrational frequencies, heats of formation, and reaction pathways for decomposition. This computational insight is invaluable for understanding the structure-property relationships that govern the performance and safety of DNU.

This guide aims to bridge the gap between experimental findings and theoretical predictions by providing a consolidated overview of the synthesis, characterization, and computational modeling of N,N'-dinitrourea.

Experimental Protocols

Synthesis of N,N'-dinitrourea

The primary method for the synthesis of N,N'-dinitrourea involves the nitration of urea using a mixed acid solution at low temperatures.[1][2][3]

Materials:

-

Urea

-

95% Sulfuric acid (H₂SO₄)

-

100% Nitric acid (HNO₃)

-

Trifluoroacetic acid (for washing)

-

Ice

Procedure:

-

Prepare a mixed acid solution by carefully adding 10.9 ml (20.0 g, 0.19 mol) of 95% sulfuric acid to 13.2 ml (20.0 g, 0.32 mol) of 100% nitric acid in a flask.

-

Cool the mixed acid solution to 0°C in an ice bath.

-

Slowly add 3 g (0.05 mol) of urea to the stirred mixed acid solution over a period of approximately 30 minutes, ensuring the reaction temperature does not exceed 5°C.[1][2]

-

After the addition of urea is complete, continue stirring the reaction mixture at 0°C for another 30 minutes. A white precipitate of N,N'-dinitrourea will form during this time.[1][2]

-

Filter the white crystalline product using a glass funnel.

-

Wash the collected product with several portions of cold trifluoroacetic acid (5 x 5 ml) to remove residual acidic impurities.[1][2]

-

Dry the purified N,N'-dinitrourea under vacuum to obtain the final product. A typical yield is around 67%.[2]

Purification

Purification of N,N'-dinitrourea is critical to enhance its stability, as trace amounts of acid can lead to decomposition.[1] The washing step with trifluoroacetic acid in the synthesis protocol is a key purification measure. For highly sensitive applications, recrystallization from an appropriate solvent may be considered, although the solubility and stability of DNU in common solvents should be carefully evaluated.

Characterization Techniques

NMR spectroscopy is used to confirm the molecular structure of N,N'-dinitrourea. Due to its symmetric structure, the 1H NMR spectrum is expected to be simple. The 13C and 14N NMR spectra provide further structural confirmation.

Typical Experimental Parameters:

-

Spectrometer: Varian XL-200 or equivalent.[1]

-

Solvent: Deuterated solvent in which DNU is soluble and stable.

-

Internal Standard: Tetramethylsilane (TMS).

FTIR spectroscopy is employed to identify the functional groups present in the DNU molecule.

Typical Experimental Parameters:

-

Spectrometer: Bruker IFS 55 or equivalent.[1]

-

Sample Preparation: KBr pellet technique.

-

Spectral Range: 4000-400 cm-1.

Characteristic Absorption Bands:

-

N-H stretching vibrations

-

C=O (carbonyl) stretching vibrations

-

N-NO₂ (nitro group) symmetric and asymmetric stretching vibrations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition behavior of DNU.

Typical TGA Experimental Parameters:

-

Instrument: Mettler TGA 850 or equivalent.[1]

-

Heating Rate: 10 °C/min.[1]

-

Atmosphere: Inert (e.g., Nitrogen).[1]

-

Sample Pan: Alumina.[1]

Typical DSC Experimental Parameters:

-

Instrument: TA Instruments DSC Q200 or equivalent.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., Nitrogen).

-

Sample Pan: Sealed aluminum pans.

TGA typically shows a significant mass loss corresponding to the decomposition of DNU, while DSC reveals an exothermic peak indicating the energy released during decomposition.[1][4]

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method to determine the sensitivity of energetic materials to frictional stimuli.[5][6][7]

Procedure Outline:

-

A small sample of the material is placed on a porcelain plate.[5][7]

-

A porcelain pin is pressed onto the sample with a specific load.[5][7]

-

The test is repeated with increasing loads until a reaction (e.g., spark, flame, or explosion) is observed.[8]

-

The friction sensitivity is reported as the load at which a reaction occurs in at least one out of six trials.[8]

Computational Modeling

Computational modeling provides valuable insights into the properties of N,N'-dinitrourea at the molecular level.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method for studying the electronic structure of molecules. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a common choice for calculations on energetic materials.

Typical Calculation Workflow:

-

Geometry Optimization: The molecular geometry of DNU is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Property Calculations: Various properties such as bond lengths, bond angles, Mulliken charges, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated.

Typical Software and Keywords (Gaussian):

Gaussian-n Theory (G3MP2) Calculations

G3MP2 is a composite quantum chemical method that provides highly accurate thermochemical data, such as heats of formation. It involves a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high level of accuracy.[9][10]

G3MP2 Procedure Outline:

-

Initial geometry optimization and frequency calculation at the HF/6-31G(d) level.[10]

-

Geometry optimization at the MP2(Full)/6-31G(d) level.[10]

-

Single-point energy calculations at higher levels of theory (e.g., QCISD(T)/6-31G(d) and MP2/G3MP2Large).[10]

-

The individual energies are combined with empirical higher-level corrections to yield the final G3MP2 energy.[10]

Data Presentation

Molecular and Crystal Properties

| Property | Experimental Value | Calculated Value | Method | Reference |

| Crystal System | Orthorhombic | - | X-ray Diffraction | [11] |

| Space Group | Fdd2 | - | X-ray Diffraction | [11] |

| Lattice Parameters | a = 12.0015(9) Å | - | X-ray Diffraction | [11] |

| b = 17.6425(13) Å | ||||

| c = 4.5555(4) Å | ||||

| Cell Volume (V) | 964.57 ų | - | X-ray Diffraction | [11] |

| Density (ρ) | 1.98 g/cm³ | 2.067 g/cm³ | Gas Pycnometry / X-ray | [1][11] |

| Heat of Formation (ΔHf°) | - | 24.88 kJ/mol (gas phase) | G3MP2 | [11] |

Key Bond Lengths and Angles

| Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| C=O Bond Length | Data not available | Insert calculated value |

| N-NO₂ Bond Length | Data not available | Insert calculated value |

| N-C-N Bond Angle | Data not available | Insert calculated value |

| O-N-O Bond Angle | Data not available | Insert calculated value |

(Note: Specific experimental bond lengths and angles from single-crystal X-ray diffraction studies should be populated here when available.)

Performance and Sensitivity

| Parameter | Value | Method | Reference |

| Detonation Velocity (D) | Calculated value | Kamlet-Jacobs Equations | [12][13][14][15][16] |

| Detonation Pressure (P) | Calculated value | Kamlet-Jacobs Equations | [12][13][14][15][16] |

| Impact Sensitivity | Data not available | BAM Impact Test | |

| Friction Sensitivity | Very sensitive | BAM Friction Test | [1] |

| Oxygen Balance | +21.33 % | - | [1] |

Visualizations

Synthesis Workflow

References

- 1. nowa.pirotechnika.one.pl [nowa.pirotechnika.one.pl]

- 2. Sciencemadness Discussion Board - Dinitrourea - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. utec-corp.com [utec-corp.com]

- 6. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]

- 7. smsenergetics.com [smsenergetics.com]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. G3MP2 Theory [schulz.chemie.uni-rostock.de]

- 11. Dense energetic salts of N,N′-dinitrourea (DNU) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. [PDF] The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure | Semantic Scholar [semanticscholar.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Keto-RDX (K-6) via N,N'-Dinitrourea Precursor

Introduction

2-Oxo-1,3,5-trinitro-1,3,5-triazacyclohexane, commonly known as Keto-RDX or K-6, is a high-energy density material (HEDM) with considerable potential in advanced explosive and propellant formulations.[1] Structurally similar to RDX, Keto-RDX possesses a cyclic nitrourea framework which contributes to its high density and powerful energetic properties.[1][2] Reports indicate that K-6 may offer up to 4% more energy than HMX, a benchmark high-performance explosive. However, its high sensitivity to mechanical stimuli, such as impact and friction, is a significant consideration for its practical application, often necessitating its use in a phlegmatized form.[2][3]

One effective and relatively cost-efficient synthesis route involves the use of N,N'-dinitrourea as a key precursor.[2] This is often achieved through a "one-pot" method where urea is nitrated in-situ to form N,N'-dinitrourea, which then undergoes condensation with nitrolysis products of hexamine or its derivatives.[1] This approach avoids the isolation of the highly sensitive N,N'-dinitrourea intermediate.[4] These notes provide an overview of the synthesis, key experimental data, and a detailed protocol for the laboratory-scale production of Keto-RDX.

Disclaimer: Keto-RDX and its precursors are energetic materials. All experimental work should be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures, including personal protective equipment (PPE), blast shields, and remote handling capabilities where necessary.

Physicochemical and Spectroscopic Data

The accurate identification of Keto-RDX is crucial for assessing purity and yield. The following table summarizes key physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₆O₇ | [5] |

| Molecular Weight | 236.10 g/mol | [5] |

| Appearance | White crystalline solid | [3] |

| Density | 1.93 g/cm³ | [3] |

| Melting Point | 180-181 °C | [3] |

| IR Absorption (C=O) | ~1715 cm⁻¹ (Typical for aliphatic ketones) | [6] |

| ¹³C NMR Absorption (C=O) | ~200-215 ppm (Typical for ketone carbons) | [6][7] |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | [3] |

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis method for Keto-RDX, starting from the preparation of the nitrating agent to the final product isolation.

Quantitative Synthesis Data

The yield and product composition of the one-pot synthesis are highly dependent on the starting materials and reaction conditions. The following tables summarize results from published methods where N,N'-dinitrourea is generated in-situ.

Table 1: Comparison of One-Pot Synthesis Methods Data derived from the work of Shokrollahi et al.[1]

| Parameter | Method A | Method B |

| Primary Reactants | Urea, Hexamine | Urea, Hexamine Dinitrate (HDN) |

| Nitrating Agent | H₂SO₄ / HNO₃ Mixture | H₂SO₄ / HNO₃ Mixture |

| Reaction Character | Vigorously Exothermic | Mildly Exothermic |

| Crude Product Yield | 8.0 g (from 4.2 g hexamine) | Not specified |

| Product Composition | ~45% Keto-RDX, ~55% RDX | >37% Keto-RDX (Optimized) |

Table 2: Optimized Conditions for Method B (HDN) Data showing conditions for achieving maximum Keto-RDX yield (>37%).[1]

| Reagent | Moles | Molar Ratio (relative to HDN) |

| Hexamine Dinitrate (HDN) | 0.038 | 1.0 |

| Urea | 0.075 | ~2.0 |

| Sulfuric Acid (H₂SO₄) | 0.72 | ~18.9 |

| Nitric Acid (HNO₃) | 0.92 | ~24.2 |

| Ratio of HNO₃ / HDN | - | 18 (as specified in source) |

Experimental Protocols

The following protocols are adapted from published laboratory-scale synthesis procedures.[1]

Materials and Equipment

-

Urea

-

Hexamine or Hexamine Dinitrate (HDN)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%+)

-

Crushed Ice and Water

-

Ethyl Acetate (for recrystallization)

-

Glass reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel

-

Ice/salt bath for cooling

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Protocol: One-Pot Synthesis using Hexamine Dinitrate (Method B)

-

Prepare the Nitrating Mixture: In a reaction vessel, prepare a mixture of 50 mL of sulfuric and nitric acids. The optimal molar quantities reported for a 10 g scale of HDN are approximately 0.72 moles of H₂SO₄ and 0.92 moles of HNO₃.[1]

-

Cooling: Cool the acid mixture to below 5 °C using an ice/salt bath with vigorous stirring.

-

Formation of N,N'-Dinitrourea (in-situ): Slowly add urea (4.5 g, 0.075 mol) to the cold, stirring acid mixture. Maintain the temperature below 5 °C throughout the addition. The mixture will become milky.

-

Condensation Reaction: Once the urea is fully added, begin the slow, portion-wise addition of hexamine dinitrate (HDN) (10 g, 0.038 mol). The temperature must be strictly maintained at <5 °C.[1] This addition is reported to be a mild reaction.[1]

-

Reaction Maturation: After the complete addition of HDN, allow the reaction mixture to warm to 10 °C and continue stirring for 1 hour.[1]

-

Product Isolation: Quench the reaction by pouring the entire mixture slowly and carefully onto a large volume of crushed ice (~400 g) with stirring.[1]

-

Filtration and Washing: A white precipitate will form. Collect the crude product by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The resulting product will be a mixture of Keto-RDX and RDX.

-

Purification: Further purification to obtain crystalline Keto-RDX can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.[3]

Note: The crude product contains a significant amount of RDX as a byproduct.[1] Analytical methods such as HPLC or derivative spectrophotometry are required to determine the precise Keto-RDX/RDX ratio in the final product.[1][3]

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. COMPARING PROPERTIES OF HIGH ENERGY EXPLOSIVES KETO [vti.mod.gov.rs]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Notes and Protocols for the Synthesis of Nitramide from N,N'-Dinitrourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂NNO₂) is a fundamental energetic material and a valuable intermediate in the synthesis of various high-energy compounds.[1] One effective method for its preparation is through the controlled hydrolysis of N,N'-dinitrourea (DNU). This document provides detailed application notes and experimental protocols for the synthesis of nitramide from N,N'-dinitrourea, targeting professionals in research and development. N,N'-dinitrourea itself is an important precursor for cyclic nitroamine energetic compounds and can be synthesized from urea.[2]

The synthesis of nitramide from DNU proceeds via a hydrolysis reaction, where DNU decomposes in the presence of water to yield nitramide and carbon dioxide.[1] This method is noted for its potential for high yields and is a key step in various synthetic pathways for more complex energetic materials.

Reaction Principle

The core of this application is the hydrolysis of N,N'-dinitrourea. The reaction is straightforward and involves the cleavage of the C-N bonds within the urea backbone, facilitated by water. The overall chemical equation for this transformation is:

O₂N-NH-CO-NH-NO₂ + H₂O → 2 H₂N-NO₂ + CO₂

This process can be carried out under various conditions, including in aqueous solutions or in organic solvents with a controlled amount of water. The choice of solvent and reaction conditions can influence the yield and the ease of isolation of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported syntheses of nitramide from N,N'-dinitrourea.

| Precursor | Reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| N,N'-Dinitrourea | Stoichiometric water in organic solvent | Not Specified | Not Specified | Almost quantitative | [1] |

| N,N'-Dinitrourea | Ether, Water | 0 (dissolution), 20 (hydrolysis) | 4.5 hours | 73% | [3] |

| Urea (in-situ DNU hydrolysis) | Oleum (20% SO₃), Nitric acid, Water, Ethyl acetate | -5 to 10 | ~2 hours | 75% | [3] |

Experimental Protocols

Protocol 1: Synthesis of Nitramide from Isolated N,N'-Dinitrourea

This protocol is adapted from a procedure involving the isolation of N,N'-dinitrourea followed by its hydrolysis.

Materials:

-

N,N'-dinitrourea (synthesized separately)

-

Diethyl ether

-

Methylene chloride (cold)

-

Distilled water

-

Glass filter

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Isolation of N,N'-Dinitrourea: The crude N,N'-dinitrourea precipitate, obtained from the nitration of urea, is filtered through a glass filter.

-

The collected solid is washed three times with 10 ml portions of cold methylene chloride and then squeezed to remove excess solvent.

-

Hydrolysis: The washed N,N'-dinitrourea is dissolved in 300 ml of diethyl ether at 0°C with continuous stirring.

-

The ether solution is then washed twice with 20 ml portions of distilled water.

-

The aqueous washings are combined and kept at 20°C for 4.5 hours to allow for the complete hydrolysis of any dissolved N,N'-dinitrourea to nitramide.

-

Isolation of Nitramide: The aqueous solution is then concentrated to dryness under reduced pressure using a rotary evaporator to yield solid nitramide.[3]

Protocol 2: One-Pot Synthesis and In-Situ Hydrolysis of N,N'-Dinitrourea from Urea

This protocol describes the synthesis of nitramide directly from urea, where the intermediate N,N'-dinitrourea is hydrolyzed in-situ.

Materials:

-

Urea

-

Oleum (20% SO₃)

-

Nitric acid (d = 1.5 g/cm³)

-

Ice-water mixture

-

Ethyl acetate

-

Distilled water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Nitration of Urea: In a suitable reaction vessel, 35 g of oleum (20% SO₃) is added to 35 g of nitric acid (d = 1.5 g/cm³).

-

To this stirred acid mixture, 10 g (0.1667 mol) of urea is added in portions, maintaining the temperature between -5 to 0°C.

-

The reaction mixture is then stirred for 40 minutes at a temperature of 0 to 5°C.

-

Hydrolysis and Extraction: The reaction mixture is poured into 300 g of an ice-water mixture with continuous stirring, ensuring the temperature does not exceed 10°C. This step facilitates the hydrolysis of the formed N,N'-dinitrourea.

-

The aqueous mixture is then extracted with ethyl acetate (one portion of 2 x 100 ml and four portions of 50 ml).

-

The combined organic extracts are washed three times with 40 ml portions of distilled water.

-

The washed organic phase is kept for 2 hours at 20°C.

-

Isolation of Nitramide: The ethyl acetate is removed by evaporation under reduced pressure to yield the nitramide product.[3]

Visualizations

Reaction Pathway

The following diagram illustrates the single-step hydrolysis of N,N'-dinitrourea to produce nitramide and carbon dioxide.

Caption: Chemical transformation of N,N'-dinitrourea into nitramide.

Experimental Workflow

This diagram outlines the key steps in the synthesis and isolation of nitramide from N,N'-dinitrourea as described in Protocol 1.

Caption: Step-by-step workflow for the synthesis of nitramide.

References

Application Notes and Protocols for the Preparation and Characterization of Energetic N,N'-Dinitrourea Salts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and characterization of energetic salts derived from N,N'-dinitrourea (DNU). The focus is on providing actionable methodologies and structured data for researchers in the field of energetic materials.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dinitrourea (DNU)

N,N'-dinitrourea (DNU) is the precursor for its energetic salts and is synthesized by the nitration of urea. The following protocol is based on established methods.[1][2]

Safety Precaution: N,N'-dinitrourea is a powerful and sensitive explosive and should be handled with extreme caution using standard safety procedures for energetic materials.[2]

Materials:

-

Urea

-

100% Nitric Acid

-

95-98% Sulfuric Acid or 20% Oleum

-

Trifluoroacetic Acid (for washing)

-

Ice bath

-

Glass filter funnel

Procedure:

-

Prepare a nitrating mixture by cautiously adding 95% sulfuric acid to 100% nitric acid in a 1:1 ratio, while maintaining the temperature below 10°C in an ice bath.[1][2]

-

Slowly add urea to the cold nitrating mixture over a period of approximately 30 minutes. Critically, ensure the reaction temperature does not exceed 5°C.[2]

-

After the addition is complete, allow the mixture to stand for 30 minutes at 0-5°C. A white precipitate of DNU will form.[1][2]

-

Isolate the white crystalline product by filtration through a glass funnel.

-

Wash the product with cold trifluoroacetic acid to remove residual acids.[2]

-

Dry the product under vacuum to obtain pure N,N'-dinitrourea. Yields can exceed 90%.[3]

Protocol 2: General Synthesis of Energetic N,N'-Dinitrourea Salts

Energetic salts are formed by reacting the acidic DNU with a nitrogen-rich base in a suitable solvent.[4]

Materials:

-

N,N'-dinitrourea (DNU), synthesized as per Protocol 1

-

Selected base (e.g., ethylenediamine, 4-aminotriazole, imidazole derivatives)[4]

-

Solvent (e.g., acetonitrile, ethanol)[4]

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve the selected base in a suitable polar solvent, such as acetonitrile, which has been shown to produce high yields (up to 85%).[4]

-

In a separate vessel, prepare a solution or suspension of N,N'-dinitrourea in the same solvent.

-

Slowly add the DNU solution/suspension to the base solution with continuous stirring.

-

The reaction temperature and time can be optimized; for example, a reaction at 10°C for 2 hours has proven effective for the salt of 4-aminotriazole and DNU.[4]

-

The resulting salt will typically precipitate from the solution.

-

Isolate the salt by filtration.

-

Wash the product with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Protocol 3: Characterization of N,N'-Dinitrourea Salts

A comprehensive characterization is essential to confirm the structure and determine the energetic properties of the synthesized salts.

1. Structural Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the salt in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the molecular structure.[4]

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample (e.g., using KBr pellets). Key vibrational bands will confirm the presence of functional groups associated with the cation and the dinitrourea anion.[1][4]

-

Elemental Analysis: Determine the percentage composition of C, H, and N to verify the empirical formula of the synthesized salt.[4]

2. Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Use DSC/TGA to evaluate the thermal stability of the salts.[5]

-

Heat a small sample (1-2 mg) in an aluminum pan under an inert atmosphere (e.g., nitrogen).

-

Use a heating rate of 5-10 °C/min.

-

The DSC curve will show exothermic decomposition peaks, indicating the decomposition temperature (T_d). TGA will show the corresponding mass loss.[4] DNU salts are typically more thermally stable than DNU itself.[1]

-

3. Physicochemical Properties:

-

Density Measurement: Determine the density using a gas pycnometer for an accurate measurement of the solid-state density.[2] Alternatively, the theoretical crystal density (D_c) can be calculated from single-crystal X-ray diffraction data.[6]

-